Chromium chloride

Catalog No.
S582658
CAS No.
10025-73-7
M.F
Cl3Cr
M. Wt
158.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chromium chloride

CAS Number

10025-73-7

Product Name

Chromium chloride

IUPAC Name

chromium(3+) trichloride

Molecular Formula

Cl3Cr

Molecular Weight

158.35 g/mol

InChI

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3

InChI Key

QSWDMMVNRMROPK-UHFFFAOYSA-K

SMILES

Array

solubility

Insoluble in water
Insoluble in alcohol
Slightly soluble in hot water. Insoluble in cold water, alcohol, acetone, methanol, and ether
Addition of a trace of chromium dichloride (CrCl2) or wetting agent aid in rapid solution in water, alcohol
Solubility in water: none

Synonyms

chromic chloride, chromic chloride anhydrous, chromic chloride hexahydrate, chromic chloride, 51Cr-labeled, chromium chloride (CrCl3), chromium trichloride, chromium(iii) chloride

Canonical SMILES

Cl[Cr](Cl)Cl

The exact mass of the compound Trichlorochromium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterinsoluble in alcoholslightly soluble in hot water. insoluble in cold water, alcohol, acetone, methanol, and etheraddition of a trace of chromium dichloride (crcl2) or wetting agent aid in rapid solution in water, alcoholsolubility in water: none. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. It belongs to the ontological category of chromium chloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anhydrous chromium(III) chloride (CrCl3) is a layered, network solid with octahedrally coordinated Cr(III) ions, presenting as violet, flaky crystals. Unlike its common hydrated form, CrCl3·6H2O, the anhydrous salt is largely insoluble in water and most non-coordinating organic solvents, a critical property for its use in water-sensitive applications. Its primary value lies in its role as a key precursor for generating a wide range of organochromium compounds, coordination complexes, and catalysts, particularly where the presence of water would lead to undesirable side reactions or catalyst deactivation.

Substituting anhydrous CrCl3 with its hydrated counterpart, chromium(III) chloride hexahydrate (CrCl3·6H2O), is a common cause of failure in moisture-sensitive syntheses. The coordinated water molecules in the hydrate are not easily removed by simple heating; this process often leads to the formation of chromium oxides or oxohalides rather than pure anhydrous CrCl3. For applications requiring the formation of specific organometallic complexes, such as the widely used THF adduct CrCl3(THF)3, starting with the hydrated form necessitates harsh and often hazardous dehydrating agents like thionyl chloride or excess trimethylsilyl chloride. Using the hydrate directly in reactions with strongly basic reagents (e.g., Grignard reagents) can lead to deprotonation of the coordinated water, consuming the reagent and preventing the desired reaction. Therefore, for reproducible outcomes in organometallic synthesis, catalysis, and moisture-free formulations, procuring the anhydrous form is essential to avoid precursor-related impurities and reaction failures.

Essential for High-Activity Ethylene Tetramerization Catalysts

The purity and anhydrous nature of the chromium precursor are critical for achieving high and reproducible activity in ethylene tetramerization. Catalysts prepared from a well-defined, anhydrous THF adduct of CrCl3, which requires anhydrous CrCl3 as the ultimate starting material, exhibited reliably high activity. In contrast, catalysts prepared from impure or partially hydrated CrCl3(THF)3 sources showed inconsistent and significantly lower performance.

Evidence DimensionCatalytic Activity (Ethylene Tetramerization)
Target Compound Data6600 kg/g-Cr/h (using catalyst from well-defined anhydrous precursor)
Comparator Or BaselineImpure/hydrated CrCl3(THF)3 precursor: ~3000 kg/g-Cr/h
Quantified DifferenceOver 2x increase in activity
ConditionsEthylene tetramerization to 1-octene at 40 °C, using a [iPrN{P(C6H4-p-Si(nBu)3)2}2CrCl2]+[B(C6F5)4]− catalyst system.

For industrial polyolefin production, using a high-purity anhydrous CrCl3 precursor is essential for maximizing catalyst productivity and ensuring batch-to-batch consistency.

Superior Precursor for Non-Aqueous Electrochemistry and Plating

Anhydrous CrCl3 is required for preparing chromium electroplating baths in non-aqueous ionic liquids, a process designed to avoid hydrogen embrittlement in high-strength steels. The low solubility of chromium salts in these systems is a major challenge, and the presence of water from hydrated salts would further complicate the electrochemistry. Successful dissolution and subsequent electroless deposition of metallic chromium onto an aluminum substrate was demonstrated using anhydrous CrCl3 in an AlCl3–EMIC ionic liquid, proving the thermodynamic feasibility for electroplating which would be inhibited by hydrated forms.

Evidence DimensionSolubility and Reactivity in Ionic Liquid
Target Compound DataSoluble and reactive for electroless deposition in refined AlCl3–EMIC ionic liquid.
Comparator Or BaselineHydrated chromium chlorides: Incompatible with water-free ionic liquid systems required to prevent hydrogen embrittlement.
Quantified DifferenceEnables a process that is otherwise infeasible with hydrated salts.
ConditionsDissolution in AlCl3–1-ethyl-3-methyl-imidazolium chloride (AlCl3–EMIC) ionic liquid, followed by electroless deposition on an Al substrate.

Procurement of anhydrous CrCl3 is non-negotiable for developing advanced, non-hydrogen-embrittlement chromium plating technologies for aerospace, automotive, and defense applications.

Enables Access to Solvated Intermediates for Organometallic Synthesis

The extreme insolubility of anhydrous CrCl3 in organic solvents is a major handling challenge. However, this inertness is precisely why it is the required starting material for preparing soluble, reactive intermediates like the CrCl3(THF)3 complex. This complex is a widely used, convenient entry point for a vast range of organometallic and coordination chemistry. Attempting to form this complex from hydrated CrCl3 requires in-situ dehydration, which can introduce impurities and byproducts like HCl and siloxanes that are detrimental to subsequent catalytic applications.

Evidence DimensionPrecursor Purity for Solvated Complexes
Target Compound DataServes as the clean, ultimate precursor for high-purity CrCl3(THF)3 and other solvated adducts.
Comparator Or BaselineHydrated CrCl3·6H2O: Requires in-situ dehydration, introducing potential contaminants and leading to impure or incorrectly identified products like CrCl3(H2O)(THF)2.
Quantified DifferenceQualitative difference in purity and composition of the resulting solvated complex.
ConditionsSynthesis of CrCl3(THF)3 via methods such as Soxhlet extraction or reaction with dehydrating agents in THF.

For researchers synthesizing sensitive organometallic compounds or high-performance catalysts, starting with pure anhydrous CrCl3 ensures the integrity and reproducibility of the critical solvated intermediates.

Precursor for High-Activity Olefin Polymerization Catalysts

Anhydrous CrCl3 is the foundational material for synthesizing highly active and reproducible chromium-based catalysts for olefin polymerization, such as ethylene tetramerization systems. Its use ensures the exclusion of water, which is critical for preventing catalyst deactivation and achieving maximum productivity, as demonstrated by the more than two-fold increase in activity compared to systems derived from impure or hydrated precursors.

Development of Non-Aqueous Chromium Electroplating Systems

This compound is indispensable for formulating chromium electroplating baths in ionic liquids. This application aims to produce hard chromium coatings without the risk of hydrogen embrittlement, a critical failure mode for high-strength steel components. The anhydrous nature of CrCl3 is a prerequisite for compatibility with these water-free electrolytes.

Reproducible Synthesis of Organochromium Reagents and Complexes

As the definitive starting material for preparing pure, reactive intermediates like CrCl3(THF)3, anhydrous CrCl3 is the preferred choice for any multi-step synthesis involving organochromium chemistry. It eliminates the risk of side reactions and impurities associated with in-situ dehydration of hydrated salts, ensuring higher yields and more reliable outcomes in the synthesis of coordination compounds and fine chemicals.

Physical Description

Chromic chloride appears as blue or green colored crystals dissolved in water. Denser than water. Corrosive to metals.
Violet, lustrous, crystals; [Merck Index] Sparingly soluble in water at 20 deg C; [ACGIH]
VIOLET CRYSTALS.

Color/Form

Violet, lustrous, hexagonal, crystalline scales
Red-violet crystals
Bright purple plates

Hydrogen Bond Acceptor Count

3

Exact Mass

156.847063 Da

Monoisotopic Mass

156.847063 Da

Boiling Point

Dissociates above 1300C (EPA, 1998)
1300 °C (decomposes)

Heavy Atom Count

4

Density

2.87 (EPA, 1998) - Denser than water; will sink
2.87 at 25 °C
2.87 g/cm³

Decomposition

When heated to decomposition it emits toxic fumes of Cl-
1300 °C

Melting Point

2106 °F (EPA, 1998)
1152 °C

UNII

Z310X5O5RP

Related CAS

10060-12-5 (hexahydrate)
10025-73-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 137 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 137 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 132 of 137 companies with hazard statement code(s):;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (14.39%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (45.45%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (45.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (48.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H411 (57.58%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use as a supplement to intravenous solutions given for total parenteral nutrition (TPN).

Therapeutic Uses

Chromic Chloride Injection, USP is indicated for use as a supplement to intravenous solutions given for Total Parenteral Nutrition (TPN). Administration helps to maintain plasma levels and to prevent depletion of endogenous stores and subsequent deficiency symptoms.
EXPL THER The effect of i.v. chromium administration on glucose control in two patients receiving enteral nutrition is described. SUMMARY: Chromium supplementation has been hypothesized to potentiate the actions of insulin in facilitating cellular uptake of glucose. We report two cases-one involving a diabetic patient and the other a nondiabetic patient-in which chromium administration appeared to decrease insulin requirements. In case 1, a diabetic patient given a single course of chromic chloride appeared to have a probable response to the drug. Within the first day of chromic chloride administration, insulin requirements declined. When chromic chloride was discontinued, insulin requirements did not rise, suggesting efficacy and sustained effect. The patient's glucose intake and blood glucose levels remained relatively stable, while there was a significant decline in insulin requirements. Serum chromium levels were not assessed, so it is uncertain if the patient experienced chromium deficiency or if it was adequately treated with chromium supplementation, and a dose-response relationship could not be ascertained because the patient received a continuous infusion of chromium. In case 2, the insulin requirements of a nondiabetic patient appeared to decrease in response to multiple courses of chromic chloride. Upon initial discontinuation of chromic chloride, the patient's lower insulin requirements were sustained for a few days, but changes in clinical status and other medications precipitated elevated insulin requirements and the need for subsequent chromic chloride administration. Infusion of chromic chloride appeared to reduce insulin requirements in one diabetic patient and one nondiabetic patient.
EXPL THER This experiment was carried out to test the null hypothesis that intramuscular trivalent chromium /chromium chloride/ administration would not remove lipids from the heart and ascending aorta of the hyoercholesterolemic rabbits and would not lower their serum cholesterol levels. A novel computer-based method, previously described, was used to assess the sizes of the intracardiac and aortic lesions. Clinical chemistry and histopathology were performed through routine methods. The sizes of the lipid deposits in the coronary vasculature of the hypercholesterolemic rabbits were greatly reduced as a result of the intramuscular chromium chloride injections. Lipid deposits in the ascending aorta were similarly reduced, as well as the serum cholesterol concentrations. The terminal serum chromium concentrations in the chromium-treated group were in the range of 3,258-4,513 ug/L, whereas, in the untreated animals, the concentrations were 3.2 to 6.3 ug/L. The general condition of the chromium-treated animals was good and they were continuing to gain weight up to the time they were killed. However, it was found that their liver function tests had become abnormal even though there was no evidence of hepatic histopathological lesions specifically affecting the chromium-treated group. The kidney function tests and histopathology were normal. These findings suggest that a more aggressive approach than those tried hitherto might be useful in treating atherosclerotic human patients with chromium.

Pharmacology

Trivalent chromium is part of glucose tolerance factor, an essential activator of insulin-mediated reactions. Chromium helps to maintain normal glucose metabolism and peripheral nerve function. Providing chromium during TPN helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy and a confusional state similar to mild/moderate hepatic encephalopathy.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

Metallic chromium has no biological activity. Chromium is referred as a glucose tolerance factor. This glucose tolerance factor is a complex of molecules. Glycine, cysteine, glutamic acid and nicotinic acid along with chromium form this complex.
The aim of this study was to evaluate the impact of three different chromium forms as chromic chloride (CrCl3), chromium picolinate (CrPic), and a newly synthesized complex of chromium chelated with small peptides (CrSP) on glucose uptake and metabolism in vitro. In cultured skeletal muscle cells, chromium augmented insulin-stimulated glucose uptake and metabolism as assessed by a reduced glucose concentration of culture medium. At the molecular level, insulin significantly increased the mRNA levels of insulin receptor (IR), glucose transporter 4 (GLUT4), glycogen synthase (GS), and uncoupling protein-3 (UCP3), and these impacts can be enhanced by the addition of chromium, especially in the form of CrSP. Collectively, results of this study demonstrate that chromium improves glucose uptake and metabolism through upregulating the mRNA levels of IR, GLUT4, GS, and UCP3 in skeletal muscle cells, and CrSP has higher efficacy on glucose uptake and metabolism compared to the forms of CrCl3 and CrPic.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

39345-92-1
50925-66-1
10025-73-7

Absorption Distribution and Excretion

Chromium absorption can increase with exercise.
Most absorbed chromium is excreted rapidly in the urine, whereas unabsorbed chromium is excreted through feces.
Chromium is stored in liver, spleen, soft tissue and bone.
In rats, brain and muscle appear to have little affinity for injected chromium (III) chloride, but there is a considerable uptake by liver, spleen and bone marrow.
... rats absorbed from 5% to 10% of radioactive trivalent chromium (as the chloride) within 5 min after it was admin by stomach intubation. The chromium retained by the rats decr from 5% to 10% at 5 min to less than 1% at 1 hr. ... most of the quickly absorbed chromium was lost via the gastrointestinal tract.
The excretion and whole-body retention of various (51)Cr-chromium cmpd differed greatly in ... mouse. ... 7 days after the iv dose to mice, retained (51)Cr was ... 40% of CrCl3 ... There was high uptake of ... CrCl3 in the bone marrow ...
The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 h. Organs not directly exposed by i.p. treatment contained similar amounts in the two groups, with kidneys > lungs > heart > brain. However, after i.p. treatment peritoneal organs (liver, spleen, pancreas and testis) had 40- to 200-fold more chromium compared with s.c. Assay of subsurface liver tissue and of testes removed via the scrotum indicated infiltration of the organs, rather than surface adsorption, of peritoneal chromium. Relative chromium concentrations after i.p. treatment were liver > pancreas = spleen > testis and after s.c. liver > spleen > testis > pancreas. Thus, s.c. treatment with CrCl3 is as effective as i.p. in terms of absorption into the blood. Treatment i.p., leading to direct uptake into peritoneal organs, is an effective way to deliver high chromium doses to these organs, but does not model likely human exposure.
For more Absorption, Distribution and Excretion (Complete) data for Chromium (III) chloride (12 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolism of chromic chloride hexahydrate in guinea pigs for 60 days after intratracheal injection of 200 ug Cr 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & liver, kidneys, spleen. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr.
/The investigators/ studied ... the metabolism of ... chromic chloride hexahydrate in guinea pigs for ... 60 days ... after intratracheal injection of 200 ug Cr. ... 10 min after injection, 69% of the dose remained in the lungs, & only 4% was found in the blood & ... /liver, kidneys, spleen/. By 24 hr, 45% was still in the lungs, 6% was excreted in the urine, & only a very small % was found in the other tissues. The spleen was the only tissue that showed accumulation & that occurred during the 1st 48 hr. The Cr that reached the blood was found in greater amt in the plasma than in the cells ... at the end of 30 days, 30% of Cr3+ was still in the lungs ... at 60 days ... 12% ... /Chromic chloride hexahydrate/
Chromium is absorbed from oral, inhalation, or dermal exposure and distributes to nearly all tissues, with the highest concentrations found in kidney and liver. Bone is also a major storage site and may contribute to long-term retention. Hexavalent chromium's similarity to sulfate and chromate allow it to be transported into cells via sulfate transport mechanisms. Inside the cell, hexavalent chromium is reduced first to pentavalent chromium, then to trivalent chromium by many substances including ascorbate, glutathione, and nicotinamide adenine dinucleotide. Chromium is almost entirely excreted with the urine. (A12, L16)

Associated Chemicals

Chromic chloride hexahydrate;10060-12-5
Chromium (III) ion; 16065-83-1

Wikipedia

Chromium(III) chloride

Drug Warnings

In assessing the contribution of chromium supplements to maintenance of normal glucose hemostasis, consideration should be given to the possibility that the patient may be diabetic, in which case oral or intravenous antidiabetic medication may be indicated.
This product contains aluminum that may be toxic. Aluminum may reach toxic levels with prolonged parenteral administration if kidney function is impaired. Premature neonates are particularly at risk because their kidneys are immature, and they require large amounts of calcium and phosphate solutions, which contain aluminum. Research indicates that patients with impaired kidney function, including premature neonates, who receive parenteral levels of aluminum at greater than 4 to 5 mcg/kg/day accumulate aluminum at levels associated with central nervous system and bone toxicity. Tissue loading may occur at even lower rates of administration.
Chromic Chloride Injection, USP should not be given undiluted by direct injection into a peripheral vein because of the potential for infusion phlebitis and increased renal loss of chromium from a bolus injection.
Safety for use in pregnancy has not been established. Use of chromium in women of childbearing potential requires that anticipated benefits be weighed against possible hazards.
The amount of chromium present in Chromic Chloride Injection, USP is very small, symptoms from chromium toxicity are considered unlikely to occur. Symptoms of toxic chromium reactions include nausea, vomiting, ulcers of the gastrointestinal tract, renal and hepatic damage, and abnormalities of the central nervous system culminating in convulsions and coma.

Biological Half Life

31- 41 hours
The tissue levels of chromium were followed after single intraperitoneal or subcutaneous injection of 1 mmol CrCl3/kg body wt. in Swiss male mice. Blood levels were similar after both treatment modes, with half-lives of 31-41 hr. ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

By passing chlorine over a mixture of chromic oxide and carbon.
By the action of hydrochloric acid on chromium hydroxide. /Hexahydrate/
Chromium(III) chloride can be prepared readily from chromyl chloride by reaction with carbon monoxide and chlorine. The reaction proceeds rapidly in the gas phase at 750 - 850 °C. Since chromium(III) chloride evaporates only at a higher temperature, a considerable portion of the product, which varies as a function of the partial pressure, is produced in the form of fine crystals. As the smoke cools down, these act as crystallization nuclei for any gaseous chromium(III) chloride still present. This procedure prevents the deposition of solid on the cooling surfaces.
Anhydrous chromium(III) chloride is obtained along with iron(II) chloride by chlorinating roasting of chromite in the presence of carbon at 900 - 1050 °C. Oxygen is added to the chlorine to prevent nonvolatile residues, in particular minor constituents of the ore, from sintering together. Fractionating condensation between 400 and 640 °C has been suggested for separating the chloride vapors. The compound can also be obtained by chlorinating chromium(III) oxide in the presence of reducing agents or by treating ferrochromium with chlorine.

General Manufacturing Information

Chromium chloride (CrCl3): ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. hygroscopic Storage class (TRGS 510): Non-combustible, corrosive hazardous materials.
Keep tightly closed.

Stability Shelf Life

Stable under recommended storage conditions
Extremely unstable

Dates

Last modified: 08-15-2023

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